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Mechanism of Action and Rationale for Combination

The combination of sitravatinib, a tyrosine kinase inhibitor (TKI), with nivolumab, a PD-1 immune
checkpoint inhibitor, is designed to modulate the tumor microenvironment (TME) and counteract

Immunosuppression.

The diagram below illustrates the proposed mechanism of action for this combination therapy.
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Sitravatinib targets multiple receptor tyrosine kinases, including TYRO3, AXL, MERTK (TAM), and
VEGFR2. TAM receptor signaling and VEGFR2-driven angiogenesis promote an immunosuppressive TME
by facilitating M2 macrophage polarization, recruiting regulatory T cells (Tregs) and myeloid-derived
suppressor cells (MDSCs), and suppressing T-cell activity [1]. By inhibiting these targets, sitravatinib shifts
the TME from an immunosuppressive to an immunostimulatory state. This includes repolarizing
macrophages to the M1 phenotype and reducing suppression of cytotoxic T-cells [1]. In this modified TME,
nivolumab can more effectively block the PD-1 pathway, releasing the brakes on the newly potentiated T-
cells and enabling a robust antitumor immune response [2]. Preclinical data suggests this combination can

overcome primary and acquired resistance to checkpoint inhibitors [1].

Summary of Clinical Trial Efficacy and Safety

The clinical activity of sitravatinib plus nivolumab has been evaluated across several tumor types. The

tables below summarize key efficacy and safety outcomes from recent trials.
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Table 1: Efficacy Outcomes from Clinical Trials

. . . Objective . .
T Trial Patient - Dos!ng i Median Median
(Phase) Population Regimen PFS oS
Rate (ORR)
Clear Cell SNAPI Post-ICI Sitravatinib 100  14.3% (24- 5.5 13.3
Renal Cell (Phase progression mg QD + week) months  months
Carcinoma 2) [3] (N=14) Nivolumab 480
(ccRCC) mg Q4W
Non-Small MRTX- CPI- Sitravatinib 120  11.4% 3.7 7.9
Cell Lung 500 experienced, mg QD + months  months
Cancer (Phase No PCB Nivolumab 240
(NSCLC) 2) [1] (N=35) mg Q2W or 480
mg Q4W
CPI- Same as above  16.9% 5.6 13.6
experienced, months  months
PCB (N=89)
CPI-naive Same as above  25.0% 7.1 NR
(N=32) months  (Median
FU 20.4
mo)
Urothelial 516-003 PBC-treated, Sitravatinib 120  32.1% 3.9 NR
Carcinoma (Phase CPlI-naive mg QD + months
(UC) 2) [4] (N=53) Nivolumab 240
mg Q2W/480
mg Q4W
CPl-refractory = Same as above  14.9% 3.9 NR
(N=67) months
CPI- and Same as above  5.4% 3.7 NR
ADC- months
refractory
(N=56)
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Abbreviations: PFS: Progression-free survival; OS: Overall survival; ICI: Immune checkpoint inhibitor;
CPI: Checkpoint inhibitor; PCB: Prior clinical benefit; NR: Not reached; FU: Follow-up; PBC: Platinum-
based chemotherapy; ADC: Antibody-drug conjugate; QD: Once daily; Q2W: Every 2 weeks; Q4W: Every 4

weeks.

Table 2: Safety Profile of Sitravatinib and Nivolumab Combination

MRTX-500 516-003 (Urothelial
Safety Parameter (NSCLC, Carcinoma, N=244) SNAPI (ccRCC, N=14) [3]
N=156) [1] [4]
Any Grade TRAEs 93.6% Not specified 100%
Grade 3/4 TRAEs 58.3% 54.5% (Grade 3: 42.9%
51.2%, Grade 4:
3.3%)
Treatment Discontinuation 14.1% 6.1% Not specified
due to TRAEs
Dose 42.9% Not specified 64.3% (interruption), 50%
Reductionl/interruption due (reduction)
to TRAEs
Common Adverse Events Not specified Not specified in Fatigue, elevated liver
in results results enzymes, immune-mediated
AEs (14.3% any grade)
Notable Serious AEs 1 Grade 5 1 treatment-related Serious AEs in 50% of
TRAE (cardiac  death (cardiac patients
failure) failure)

Abbreviations: TRAE: Treatment-related adverse event; AE: Adverse event.

Detailed Experimental Protocols
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For researchers aiming to replicate or build upon these clinical studies, the following protocols detail the key

methodologies.

Clinical Dosing and Administration Protocol

This protocol outlines the standard dosing and management strategies for the combination, synthesized from

multiple trials [1] [4] [3].

¢ Drug Formulations and Storage:

o Sitravatinib: Administered orally as 100 mg or 120 mg free-base capsules, or 100 mg malate
capsules, once daily on an empty stomach (at least 1 hour before or 2 hours after a meal).
o Nivolumab: Administered as an intravenous infusion. Use either:
= Flat Dosing: 480 mg every 4 weeks, infused over 30 minutes [3].
= Weight-Based Dosing: 3 mg/kg every 3 weeks when combined with ipilimumab in a
triplet therapy [5] [6].
o Nivolumab vials require dilution in 0.9% Sodium Chloride or 5% Dextrose injection to a final
concentration of 1-10 mg/mL. Administer using a sterile, non-pyrogenic, low-protein binding in-
line filter (pore size 0.2-1.2 um) [7].

¢ Dose Modification Guidelines:

o Sitravatinib Dose Reduction: Manage adverse events with dose interruptions and/or
reductions. Common reduced dose levels are 80 mg and 60 mg daily. In the MRTX-500 trial,
42.9% of patients required a dose reduction or interruption [1].

o Nivolumab Dosing: For specific combination regimens (e.g., with ipilimumab), follow
sequence-specific administration. Administer nivolumab first, followed by the other agent on the
same day, using separate infusion bags and filters [7].

o Management of Inmune-Related Adverse Events (irAEs): For grade 2 or higher irAEs,
withhold both sitravatinib and nivolumab. Initiate systemic corticosteroids (e.g., prednisone 1-2
mg/kg/day). For steroid-refractory cases, consider additional immunosuppressants like
infliximab or mycophenolate mofetil. Permanently discontinue both drugs for life-threatening
(grade 4) irAEs, with the exception of endocrinopathies that are well-controlled by hormone
replacement [2].

Correlative Biomarker Analysis Protocol
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This protocol details the biomarker analyses used to investigate the mechanism of action and resistance, as

performed in the phase 1 ccRCC trial [5] [6].

e Sample Collection:

o Obtain fresh tumor tissue via core needle biopsies at baseline (pre-treatment) and early on-
treatment (e.g., after 3-6 weeks of therapy).

o Collect peripheral blood mononuclear cells (PBMCs) and plasma at multiple timepoints (e.g.,
baseline, every cycle, and at progression) for longitudinal analysis.

¢ Single-Cell RNA Sequencing (scRNA-seq):

o Cell Viability and Preparation: Ensure high viability (>80%) of isolated cells from dissociated
tumor tissue. Use a platform such as the 10x Genomics Chromium system to generate single-
cell gel bead-in-emulsions (GEMS).

o Library Preparation and Sequencing: Construct libraries according to the manufacturer's
protocol. Sequence on an lllumina NovaSeq platform to a target depth of >50,000 reads per
cell.

o Bioinformatic Analysis:

= Process raw data using Cell Ranger to align reads and generate feature-barcode
matrices.
= Perform downstream analysis in R with the Seurat package. Steps include:
= Quality control (filtering cells with high mitochondrial gene percentage or low unique
gene counts).
= Normalization and scaling.
= Dimensionality reduction (PCA) and graph-based clustering (UMAP/t-SNE).
= Differential gene expression analysis to identify cluster-defining markers.
= Assign cell type identity using canonical markers (e.g., CD3E for T cells, CD68 for
macrophages, PECAM1 for endothelial cells).
= Perform trajectory inference (pseudotime analysis) to investigate transitions in T-
cell states (e.g., from cytotoxic to exhausted).
= Calculate pathway enrichment scores (e.g., for EMT, hypoxia) using gene set
variation analysis (GSVA).

e Analysis of Tumor Microenvironment:

o Quantify shifts in immune cell populations by comparing the proportions of T-cells, myeloid
cells, fibroblasts, and endothelial cells between baseline and on-treatment samples.

o Correlate the abundance of specific cell types (e.g., CD8+ T-cells, M2 macrophages) with
clinical outcomes (response, PFS).
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o Identify gene expression signatures associated with resistance, such as an EMT-like program in
tumor cells or an exhausted T-cell signature [6].

Discussion and Future Perspectives

The combination of sitravatinib and nivolumab demonstrates a manageable safety profile and modest
clinical activity across various solid tumors, particularly in certain NSCLC and UC populations that have
developed resistance to prior checkpoint inhibitors [1] [4]. However, efficacy in later-line ccRCC settings

was limited, leading to early trial termination [3].

The key challenge is optimizing the therapeutic window. The initial high rate of immune-related adverse
events with the sitravatinib-nivolumab-ipilimumab triplet regimen required ipilimumab dose reduction to
0.7 mg/kg to allow safe sitravatinib escalation [5] [6]. Future strategies should focus on patient selection
guided by biomarker development. sScRNA-seq analyses have identified potential resistance mechanisms,
including a tumor cell-specific EMT-like program and a shift from cytotoxic to exhausted T-cell states with
enrichment for M2-like myeloid cells [6]. Validating these signatures could help identify patients most likely

to benefit.

Conclusion

Sitravatinib and nivolumab combination therapy is a rational approach to modulate the tumor
microenvironment and overcome immunotherapy resistance. The provided application notes, synthesized
from recent clinical data, offer a framework for its experimental and clinical investigation. Future efforts
must focus on biomarker-driven patient selection and mechanism-based combination strategies to fully

realize the potential of this therapeutic approach.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [sitravatinib combination therapy nivolumab protocol]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b543264#sitravatinib-

combination-therapy-nivolumab-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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